molecular formula C7H6N2O3 B8120893 2-Nitrobenzaldehyde oxime CAS No. 3717-25-7

2-Nitrobenzaldehyde oxime

Cat. No.: B8120893
CAS No.: 3717-25-7
M. Wt: 166.13 g/mol
InChI Key: IHMGDCCTWRRUDX-YVMONPNESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitrobenzaldehyde oxime is an organic compound with the molecular formula C₇H₆N₂O₃. It is derived from 2-nitrobenzaldehyde and is characterized by the presence of a nitro group (-NO₂) and an oxime group (-C=N-OH) attached to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Scientific Research Applications

2-Nitrobenzaldehyde oxime has diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Nitrobenzaldehyde oxime can be synthesized through the reaction of 2-nitrobenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically occurs in an aqueous or alcoholic medium at room temperature. The general reaction is as follows:

2-Nitrobenzaldehyde+Hydroxylamine Hydrochloride2-Nitrobenzaldehyde Oxime+Water+Hydrochloric Acid\text{2-Nitrobenzaldehyde} + \text{Hydroxylamine Hydrochloride} \rightarrow \text{this compound} + \text{Water} + \text{Hydrochloric Acid} 2-Nitrobenzaldehyde+Hydroxylamine Hydrochloride→2-Nitrobenzaldehyde Oxime+Water+Hydrochloric Acid

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs optimized conditions to enhance yield and purity. The use of mineral water as a solvent has been reported to be economical and environmentally friendly .

Types of Reactions:

    Reduction: this compound can undergo reduction reactions to form corresponding amines. Common reducing agents include sodium borohydride and hydrogen in the presence of a catalyst.

    Oxidation: The compound can be oxidized to form nitrobenzene derivatives. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.

    Substitution: The nitro group in this compound can participate in electrophilic aromatic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

    Reduction: Sodium borohydride in methanol or ethanol.

    Oxidation: Potassium permanganate in acidic medium.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Reduction: 2-Aminobenzaldehyde oxime.

    Oxidation: 2-Nitrobenzoic acid.

    Substitution: Halogenated nitrobenzaldehyde oxime derivatives.

Mechanism of Action

The mechanism of action of 2-nitrobenzaldehyde oxime involves its interaction with specific molecular targets, leading to various chemical transformations. For instance, in reduction reactions, the oxime group is reduced to an amine, which can further participate in nucleophilic substitution reactions. The nitro group can undergo reduction to form an amino group, which is a key intermediate in many synthetic pathways .

Comparison with Similar Compounds

    Benzaldehyde oxime: Similar structure but lacks the nitro group.

    4-Nitrobenzaldehyde oxime: Similar structure with the nitro group in the para position.

    3-Nitrobenzaldehyde oxime: Similar structure with the nitro group in the meta position.

Uniqueness: 2-Nitrobenzaldehyde oxime is unique due to the ortho position of the nitro group, which influences its reactivity and the types of reactions it undergoes. This positional difference can significantly affect the compound’s chemical behavior and its applications in various fields .

Properties

IUPAC Name

(NZ)-N-[(2-nitrophenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3/c10-8-5-6-3-1-2-4-7(6)9(11)12/h1-5,10H/b8-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHMGDCCTWRRUDX-YVMONPNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NO)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N\O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201302320
Record name [C(Z)]-2-Nitrobenzaldehyde oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201302320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3717-25-7, 6635-41-2
Record name [C(Z)]-2-Nitrobenzaldehyde oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3717-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [C(Z)]-2-Nitrobenzaldehyde oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201302320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-nitrobenzaldehyde oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.941
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

52.9 g (0.35 mol) of o-nitrobenzaldehyde was dissolved in 150 ml of methanol and an aqueous solution of 27.8 g (0.38 mol) of hydroxylamine hydrochloride in 35 ml of water was added dropwise over 30 minutes while maintaining the temperature at 30° C. The mixture was stirred at the same temperature for 2 hours and diluted with 300 ml of water. White crystals deposited were filtered, washed with water and dried. Thus, 53 g of o-nitrobenzaldoxime was obtained. Yield 91%; M.P. 95°-98° C.
Quantity
52.9 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
27.8 g
Type
reactant
Reaction Step Two
Name
Quantity
35 mL
Type
solvent
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 2-nitrobenzaldehyde (115 g) and hydroxylamine hydrochloride (6.6 g) in ethanol (110 ml) and water (4 ml) was added sodium acetate (13.6 g) and the mixture was stirred at room temperature for 4 hours. The mixture was poured into water (500 ml) and the mixture filtered to give the title product.
Quantity
115 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Nitrobenzaldehyde oxime
Reactant of Route 2
Reactant of Route 2
2-Nitrobenzaldehyde oxime
Reactant of Route 3
Reactant of Route 3
2-Nitrobenzaldehyde oxime
Reactant of Route 4
Reactant of Route 4
2-Nitrobenzaldehyde oxime
Reactant of Route 5
Reactant of Route 5
2-Nitrobenzaldehyde oxime
Reactant of Route 6
2-Nitrobenzaldehyde oxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.